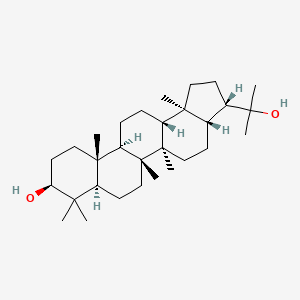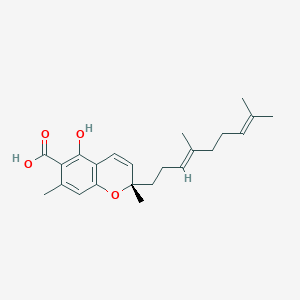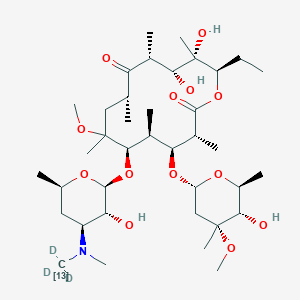
Hopane-3beta,22-diol
Overview
Description
Synthesis Analysis
Hopane-3beta,22-diol and its derivatives are synthesized through biological pathways in plants and microorganisms. For instance, a novel hopanoid triterpene, (22S)-6-O-acetyl-21betaH-hopane-3beta,6beta,22,29-tetraol, was isolated from oakmoss (Evernia prunastri), highlighting the natural synthesis and diversity of hopanoids in nature (Lutnaes, Bruun, & Kjøsen, 2004).
Molecular Structure Analysis
This compound's molecular structure is characterized by detailed spectroscopic analysis, including NMR, MS, and IR spectroscopy. These methods allow for the elucidation of the compound's complex molecular framework, distinguishing it from other hopanoids and aiding in understanding its biological and geochemical functions.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including biodegradation in natural environments. It can be altered during the advanced stages of biodegradation, converting to different products or undergoing selective removal. This process highlights the compound's resilience and the complexity of its interactions in nature (Requejo & Halpern, 1989).
Physical Properties Analysis
The physical properties of this compound, such as its melting point, solubility, and crystalline structure, are influenced by its molecular configuration. These properties are crucial for its identification and quantification in both laboratory and natural settings.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity and stability, are defined by its molecular structure. Its resistance to microbial degradation makes it a valuable biomarker for geochemical studies, correlating oil samples to their source rocks and understanding biodegradation processes in petroleum reservoirs (Peters et al., 1996).
Scientific Research Applications
1. Novel Hopanoid Triterpene from Oakmoss
- A study isolated a novel hopanoid triterpene, (22S)-6-O-acetyl-21betaH-hopane-3beta,6beta,22,29-tetraol, from oakmoss (Evernia prunastri). This compound was identified using various spectroscopic methods, but no biological activity was found against fish and human pathogenic bacteria (Lutnaes, Bruun, & Kjøsen, 2004).
2. Triterpenes from Adiantum Lunulactum
- The petrol extract of Adiantum lunulactum yielded a new hopane triterpenoid, characterized as 6 alpha-acetoxy-16 beta,22-dihydroxy-3-ketoisohopane, and a known triterpene, providing insights into the chemical diversity of this plant species (Brahmachari & Chatterjee, 2002).
3. Hopane-type Saponins from Glinus Lotoides
- New hopane-type saponins were isolated from the seeds of Glinus lotoides, characterized by spectroscopic data analysis. These compounds contribute to the understanding of the chemical composition of this Ethiopian plant (Endale et al., 2005).
4. Biodegradation of Hopanes in Tar Sands
- A study on the biodegradation of pentacyclic triterpanes in tar sands from the Pt Arena Formation revealed an unusual biodegradation sequence, highlighting the stability and transformation of hopanes under environmental conditions (Requejo & Halpern, 1989).
5. Hopanoids in Purple Non-sulfur Bacteria
- Complex hopanoids were detected in Rhodopseudomonas palustris and Rhodopseudomonas acidophila, indicating their significance in bacterial cell walls and potentially in bacterial adaptations (Neunlist, Bisseret, & Rohmer, 1988).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Hopane-3beta,22-diol, also known as compound 74, is a hopane isolated from A. mariesii
Mode of Action
It is known that the compound is a product of the biosynthesis of fumihopaside a in aspergillus fumigatus .
Biochemical Pathways
The biosynthetic pathway of this compound involves the cyclization of the hopene skeleton by a fungal squalene hopane cyclase named AfumA. This process also involves a cytochrome P450 and a UDP-glycosyltransferase .
Result of Action
fumigatus against heat or ultraviolet stress .
Action Environment
mariesii, suggesting that the compound’s production and action may be influenced by the environmental conditions suitable for this organism .
Biochemical Analysis
Biochemical Properties
Hopane-3beta,22-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in oxidative reactions . These interactions suggest that this compound may participate in the regulation of oxidative stress and metabolic processes. Additionally, it has been identified as a component of the biosynthetic gene cluster for fumihopaside A in Aspergillus fumigatus, indicating its involvement in secondary metabolite production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, hopanoids like this compound are known to modulate membrane fluidity and permeability, similar to the role of sterols in eukaryotic cells . This modulation can impact cell signaling pathways and gene expression by altering the physical properties of the cell membrane. Furthermore, this compound has been shown to have antistress properties in Aspergillus fumigatus, suggesting its potential role in stress response mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It has been shown to interact with cytochrome P450 oxidoreductase, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound may act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that hopanoids, including this compound, are relatively stable compounds that can persist in various environmental conditions . Their long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types being studied. In vitro and in vivo studies have demonstrated that this compound can influence cellular processes over extended periods, suggesting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that at lower doses, this compound may exhibit beneficial effects on cellular function and stress response mechanisms . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects have been observed in these studies, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis of isoprenoids and other secondary metabolites . It interacts with enzymes such as cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in the metabolism of lipids and other organic compounds . These interactions can affect metabolic flux and the levels of metabolites within the cell, highlighting the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. In bacterial cells, hopanoids like this compound are incorporated into the cell membrane, where they modulate membrane fluidity and permeability . This localization can influence the compound’s distribution within the cell and its accumulation in specific cellular compartments. Additionally, the presence of binding proteins may facilitate the transport of this compound to different tissues and organs .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it exerts its effects on membrane fluidity and permeability . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of this compound in the cell membrane can impact its activity and function, influencing various cellular processes and biochemical reactions .
properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXMEOWJVTJJE-DTXRQUTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)
